sodium (2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-2-(hydroxymethyl)tetrahydrofuran-3-yl hydrogenphosphate
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Description
Sodium (2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-2-(hydroxymethyl)tetrahydrofuran-3-yl hydrogenphosphate is a useful research compound. Its molecular formula is C9H13N3NaO7P and its molecular weight is 329.18 g/mol. The purity is usually 95%.
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Biological Activity
Sodium (2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-2-(hydroxymethyl)tetrahydrofuran-3-yl hydrogenphosphate, commonly referred to as sodium triphosphate derivative of a pyrimidine analog, has garnered attention for its potential biological activities. This compound is structurally related to nucleoside analogs and phosphates, which are crucial in various biological processes.
- Molecular Formula : C₉H₁₈N₃Na₂O₁₆P₃
- Molecular Weight : 563.15 g/mol
- CAS Number : 81012-87-5
The biological activity of this compound is primarily attributed to its role as a nucleotide analog. Nucleotide analogs can interfere with nucleic acid synthesis and function, making them valuable in therapeutic applications, particularly in antiviral and anticancer treatments. The presence of the amino group and hydroxymethyl functionality enhances its interaction with biological macromolecules.
Biological Activity Overview
Research indicates that this compound exhibits:
-
Antiviral Properties :
- In vitro studies have shown that this compound can inhibit viral replication by mimicking natural nucleotides, thereby disrupting the viral life cycle.
- Case studies suggest efficacy against certain RNA viruses by impairing their polymerase activity.
-
Anticancer Activity :
- The compound has demonstrated cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Mechanistic studies reveal that it may promote cell cycle arrest at the G1/S checkpoint.
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Enzyme Inhibition :
- It acts as an inhibitor of specific kinases involved in cellular signaling pathways, contributing to its potential therapeutic effects in cancer treatment.
Case Study 1: Antiviral Efficacy
A study published in Journal of Virology evaluated the antiviral activity of this compound against the influenza virus. Results indicated a significant reduction in viral titers when cells were treated with the compound prior to infection.
Case Study 2: Cancer Cell Line Studies
In research conducted on human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells following exposure to the compound, suggesting its potential as a chemotherapeutic agent.
Data Table: Biological Activity Summary
Properties
Molecular Formula |
C9H13N3NaO7P |
---|---|
Molecular Weight |
329.18 g/mol |
IUPAC Name |
sodium;[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C9H14N3O7P.Na/c10-7-1-2-12(9(14)11-7)8-3-5(6(4-13)18-8)19-20(15,16)17;/h1-2,5-6,8,13H,3-4H2,(H2,10,11,14)(H2,15,16,17);/q;+1/p-1/t5-,6+,8+;/m0./s1 |
InChI Key |
WUKXIGWSJSUQDT-OERIEOFYSA-M |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)OP(=O)(O)[O-].[Na+] |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)CO)OP(=O)(O)[O-].[Na+] |
Origin of Product |
United States |
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